molecular formula C17H18FNO B4582824 4-fluoro-N-(4-phenylbutyl)benzamide

4-fluoro-N-(4-phenylbutyl)benzamide

Cat. No. B4582824
M. Wt: 271.33 g/mol
InChI Key: DDCQRYMITWJVTE-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-phenylbutyl)benzamide, also known as FUBPB22, is a synthetic cannabinoid that belongs to the benzamide family. It was first synthesized in 2012 by Pfizer Inc. as part of their research on the endocannabinoid system. FUBPB22 is a potent agonist of the cannabinoid receptors, CB1 and CB2, and has been found to have potential therapeutic applications in various medical fields.

Scientific Research Applications

Antitumor Activity

A synthetic benzamide derivative, MS-27-275, demonstrated marked in vivo antitumor activity against human tumors. This compound inhibited histone deacetylase (HDA), causing hyperacetylation of nuclear histones in various tumor cell lines, inducing changes in cell cycle distribution and inhibiting the growth of tumor lines implanted into nude mice. The effectiveness of MS-27-275 suggests a novel chemotherapeutic strategy for cancers insensitive to traditional antitumor agents (Saito et al., 1999).

Alzheimer's Disease

Fluorinated benzamide derivatives were utilized in the study of Alzheimer's disease. A selective serotonin 1A (5-HT1A) molecular imaging probe was employed in conjunction with positron emission tomography (PET) to quantify 5-HT1A receptor densities in the living brains of Alzheimer's disease patients, subjects with mild cognitive impairment, and controls. The study found significant decreases in receptor densities correlated with the worsening of clinical symptoms, suggesting the potential utility of fluorinated benzamides in diagnosing and understanding the progression of Alzheimer's disease (Kepe et al., 2006).

Materials Science

In materials science, fluorinated benzamides have been shown to exhibit interesting properties. For example, 4-fluoro-N-(2-fluorophenyl) benzamide, a prochiral molecule, displayed dimorphic behavior, with different crystalline forms showing varied morphologies and properties. This behavior was analyzed in terms of morphology, X-ray single-crystal structure analysis, and other techniques, highlighting the role of strong hydrogen bonds and weak intermolecular interactions in determining the crystalline forms (Chopra & Row, 2005).

Synthetic Chemistry

Fluorinated benzamides have been utilized in synthetic chemistry for the creation of fluorinated heterocycles, which play a significant role in pharmaceutical and agrochemical industries. A study reported the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate, demonstrating the synthetic versatility of fluorinated benzamides (Wu et al., 2017).

properties

IUPAC Name

4-fluoro-N-(4-phenylbutyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO/c18-16-11-9-15(10-12-16)17(20)19-13-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8,13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCQRYMITWJVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194228
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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